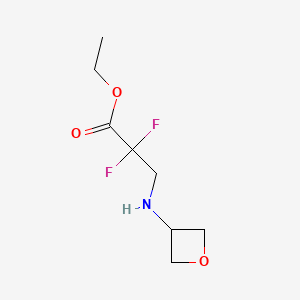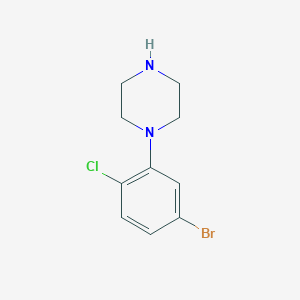
2-Methylpropyl (3-chloroquinoxalin-2-yl)(cyano)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylpropyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate is a chemical compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate typically involves the reaction of 3-chloroquinoxaline with 2-cyanoacetic acid and 2-methylpropanol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The isolation and purification of the product can be performed using standard techniques such as filtration, crystallization, and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-methylpropyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the quinoxaline ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with potential biological and pharmacological activities .
Applications De Recherche Scientifique
2-methylpropyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Mécanisme D'action
The mechanism of action of 2-methylpropyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exert anticancer effects by interfering with cell proliferation pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-di(thio-4-chlorophenyl)quinoxaline
- N2,N3-bis(3-chlorophenyl)quinoxaline-2,3-diamine
- Benzimidazo[2’,1’:2,3]thiazolo[4,5-b]quinoxaline
Uniqueness
2-methylpropyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate is unique due to its specific structural features, such as the presence of the cyanoacetate group and the 3-chloroquinoxaline moiety. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C15H14ClN3O2 |
|---|---|
Poids moléculaire |
303.74 g/mol |
Nom IUPAC |
2-methylpropyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate |
InChI |
InChI=1S/C15H14ClN3O2/c1-9(2)8-21-15(20)10(7-17)13-14(16)19-12-6-4-3-5-11(12)18-13/h3-6,9-10H,8H2,1-2H3 |
Clé InChI |
PDQCPVUXQAKGMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




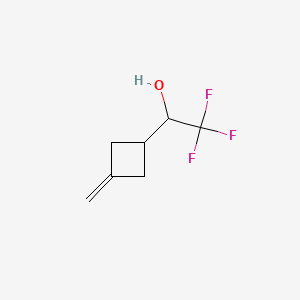
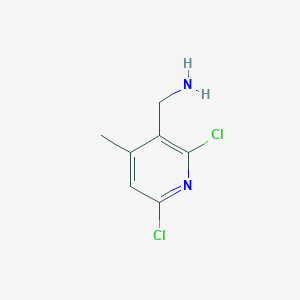
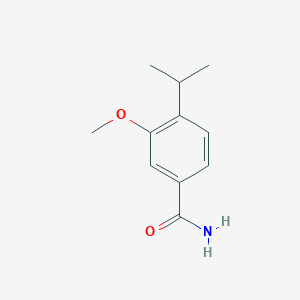
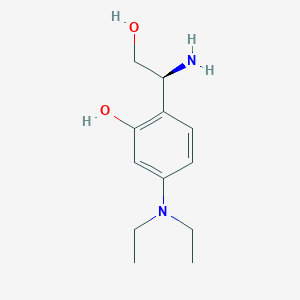
![1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride](/img/structure/B13554188.png)
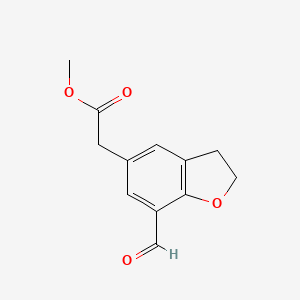
![3-[(2-Aminopropyl)sulfanyl]benzoicacidhydrochloride](/img/structure/B13554204.png)
